molecular formula C22H22N6O2 B11259477 7-[4-(acetylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-[4-(acetylamino)phenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11259477
M. Wt: 402.4 g/mol
InChI Key: KPDQRGMXNOWGJT-UHFFFAOYSA-N
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Description

7-(4-ACETAMIDOPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

7-(4-acetamidophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-13-6-4-5-7-18(13)27-21(30)19-14(2)25-22-23-12-24-28(22)20(19)16-8-10-17(11-9-16)26-15(3)29/h4-12,20H,1-3H3,(H,26,29)(H,27,30)(H,23,24,25)

InChI Key

KPDQRGMXNOWGJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ACETAMIDOPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves a multi-step process. One common method includes the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The process is optimized for large-scale production by ensuring consistent reaction conditions and efficient use of reagents. The eco-friendly nature of the method makes it suitable for industrial applications, reducing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-(4-ACETAMIDOPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-(4-ACETAMIDOPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-ACETAMIDOPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes. For example, triazolopyrimidines are known to inhibit kinases and other enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-amine-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but different functional groups.

    1,2,4-triazolo[4,3-a]pyrimidine derivatives: Similar core structure with variations in substituents.

Uniqueness

7-(4-ACETAMIDOPHENYL)-5-METHYL-N-(2-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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